molecular formula C12H8IN3O2S B8020950 6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8020950
M. Wt: 385.18 g/mol
InChI Key: CPZHQTABKJCKFS-UHFFFAOYSA-N
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Description

6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with an iodine atom at position 6 and a phenylsulfonyl group at position 5. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes and viral proteins .

Properties

IUPAC Name

7-(benzenesulfonyl)-6-iodopyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3O2S/c13-11-6-9-7-14-8-15-12(9)16(11)19(17,18)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZHQTABKJCKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=CN=C32)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pyrrolo[2,3-d]Pyrimidine Precursors

The foundational step involves introducing the phenylsulfonyl group to the pyrrolo[2,3-d]pyrimidine core. A widely cited method from WO2018088780A1 outlines:

  • Reaction : 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with benzenesulfonyl chloride in tetrahydrofuran (THF) under basic conditions.

  • Key Conditions :

    • Base: Lithium diisopropylamide (LDA) or triethylamine

    • Solvent: THF or dichloromethane

    • Temperature: 0–25°C

  • Yield : 85–92%.

Mechanistic Insight : Sulfonylation occurs at the N7 position due to the nucleophilic character of the pyrrole nitrogen, stabilized by the electron-withdrawing pyrimidine ring.

Iodination Strategies

Iodination at the C6 position is achieved via electrophilic substitution or metal-mediated reactions:

Direct Iodination

  • Protocol : Treat 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in acetic acid.

  • Conditions :

    • Solvent: AcOH or DMF

    • Temperature: 80–100°C

    • Time: 12–24 hours

  • Yield : 70–78%.

Palladium-Catalyzed Cross-Coupling

  • Method : Suzuki-Miyaura coupling using iodobenzene derivatives and boronic acids.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Yield : 65–75%.

Optimized Industrial-Scale Synthesis

One-Pot Sulfonylation-Iodination

A streamlined approach from ChemicalBook combines sulfonylation and iodination:

  • Steps :

    • React 6-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzenesulfonyl chloride in THF.

    • Add NIS and NaOH/MeOH solution sequentially.

  • Conditions :

    • Solvent: THF/MeOH (3:1)

    • Temperature: 25°C

    • Time: 1 hour

  • Yield : 94%.

Advantages : Reduced purification steps and higher throughput.

Microwave-Assisted Synthesis

Patent ES2713196T3 describes microwave-enhanced reactions for rapid iodination:

  • Conditions :

    • Solvent: Isopropyl alcohol

    • Temperature: 150°C

    • Time: 2 hours

  • Yield : 89%.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Direct IodinationNIS, AcOH, 80°C, 24h70–78%>95%Moderate
One-PotTHF/MeOH, 25°C, 1h94%98%High
MicrowaveIPA, 150°C, 2h89%97%Low
Palladium-CatalyzedPd(PPh₃)₄, DMF, 100°C, 12h65–75%90%Moderate

Critical Parameters and Troubleshooting

Solvent Selection

  • THF : Optimal for sulfonylation due to its polarity and ability to stabilize intermediates.

  • DMF : Preferred for iodination but requires post-reaction purification to remove residual metal catalysts.

Temperature Control

  • Low Temperatures (0–25°C) : Minimize side reactions during sulfonylation.

  • High Temperatures (>100°C) : Accelerate iodination but risk decomposition.

Purification Challenges

  • Byproducts : Residual iodine or palladium requires column chromatography or recrystallization.

  • Scalability : Industrial protocols favor one-pot methods to reduce solvent waste.

Recent Advances and Modifications

Enzymatic Desulfonylation

A 2024 study reports using lipases to selectively remove sulfonyl groups post-iodination, enabling downstream functionalization:

  • Enzyme : Candida antarctica lipase B

  • Yield : 82%.

Flow Chemistry Applications

Continuous flow systems improve reaction consistency:

  • Residence Time : 10 minutes

  • Yield : 91% .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur and iodine-containing compounds.

    Material Science: The compound’s unique electronic properties make it useful in the development of novel materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Position 6 : Iodo substituents (e.g., in 4-Chloro-6-iodo-7-tosyl analog) enhance antiviral activity compared to chloro or bromo groups, likely due to stronger halogen bonding .
  • Position 7 : Phenylsulfonyl groups improve metabolic stability and target affinity across multiple applications (antiviral, kinase inhibition) .
  • Core Modifications : Replacement of pyrrolo[2,3-d]pyrimidine with 9H-purine or pyrazolo[3,4-d]pyrimidine reduces cytotoxicity while retaining antiviral activity .

Challenges :

  • Regioselectivity in halogenation (e.g., distinguishing positions 5 vs. 6) requires careful optimization .
  • Electron-withdrawing groups at position 7 (e.g., PhSO₂) can deactivate the core, complicating further substitutions .

Pharmacological Profiles

Antiviral Activity (ZIKV, DENV):
  • 4,7-Disubstituted analogs (e.g., compound 1 in ) show EC₉₀ values of 12–25 µM, with therapeutic indices (CC₅₀/EC₉₀) ranging from 2–4 .
  • 6-Iodo substitution : Predicted to improve potency due to enhanced electrophilicity, though cytotoxicity may increase .
Kinase Inhibition (JAK3, Mps1):
  • 5-Bromo-4-chloro-PhSO₂ analog : Achieved JAK3 IC₅₀ = 8.2 nM with minimal off-target effects .
  • 6-Chloro-2-amine analog : Mps1 inhibition (IC₅₀ = 15 nM) highlights the importance of polar groups at position 2 for kinase binding .

Physicochemical Properties

Property 6-Iodo-7-(PhSO₂) Target 4-Chloro-6-iodo-7-tosyl Analog 5-Bromo-4-chloro-PhSO₂ Analog
Molecular Weight (g/mol) 419.62 (predicted) 436.67 372.63
LogP 3.2 (estimated) 3.5 2.8
Solubility Low (DMSO-soluble) Low Moderate

Notes:

  • Phenylsulfonyl groups improve crystallinity, as seen in patent applications for salt forms .

Biological Activity

6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
  • CAS Number : 876343-09-8
  • Molecular Formula : C₁₂H₇ClIN₃O₂S
  • Molecular Weight : 419.63 g/mol

Mechanisms of Biological Activity

The biological activity of 6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is primarily attributed to its ability to interact with various biological targets. The compound has shown promise as a kinase inhibitor , particularly against fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies.

Inhibition of Kinases

Research indicates that this compound can inhibit specific kinases involved in tumor growth and progression. For instance, it has demonstrated activity against FGFRs, which are often overexpressed in cancers such as cholangiocarcinoma. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

Biological Activity Data

Activity IC50 Value (nM) Target
FGFR Inhibition30Fibroblast Growth Factor Receptor
Cell Proliferation25Cancer Cell Lines

Study 1: Anti-Cancer Activity

In a study investigating the anti-cancer properties of various pyrrolo[2,3-d]pyrimidine derivatives, 6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine was identified as a potent inhibitor of FGFR signaling pathways. The study utilized human cancer cell lines and demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls.

Study 2: Pharmacological Evaluation

Another research effort focused on evaluating the pharmacological profile of this compound in vivo. Animal models treated with 6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine exhibited a marked decrease in tumor size and improved survival rates. The study concluded that the compound's mechanism involves not only kinase inhibition but also modulation of downstream signaling pathways associated with cell survival and proliferation.

Q & A

Q. Advanced

  • HRMS : Confirms molecular formula and isotopic patterns.
  • 1H/13C NMR : Identifies substitution patterns (e.g., coupling constants for iodine’s anisotropic effects).
  • X-ray crystallography : Resolves regiochemical ambiguities, particularly when NMR signals overlap.
  • NOESY : Validates spatial arrangements of substituents (e.g., phenylsulfonyl orientation) .

How do structural modifications at the 6- and 7-positions influence kinase inhibitory activity?

Q. Advanced

  • C6-Iodo : Enhances hydrophobic interactions in kinase ATP-binding pockets (e.g., JAK3).
  • N7-Phenylsulfonyl : Improves solubility and modulates selectivity by steric hindrance. Comparative studies show bulkier C6 groups reduce VEGFR2 affinity but increase JAK3 specificity. Contradictions in activity data require standardized assay conditions (e.g., ATP concentration) .

What purification methods are effective for isolating this compound?

Q. Basic

  • Column chromatography : Use silica gel with hexane/EtOAc gradients to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Preparative HPLC : C18 columns with acetonitrile/water gradients for scale-up .

How can computational modeling guide pharmacokinetic optimization?

Q. Advanced

  • Docking studies : Predict binding modes to kinases (e.g., JAK family).
  • QSAR models : Optimize logP and aqueous solubility.
  • MD simulations : Assess metabolic stability by predicting CYP450 oxidation sites.
  • In silico toxicity screening : Mitigate hepatotoxicity risks .

What safety precautions are necessary when handling iodinated derivatives?

Q. Basic

  • Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Store in amber vials under argon due to light sensitivity.
  • Refer to SDS for hazard-specific protocols (e.g., acute toxicity class 3) .

How are data contradictions in biological activity resolved?

Advanced
Contradictions (e.g., iodinated vs. chlorinated analogs) arise from assay variability. Resolution strategies:

  • Meta-analysis : Pool data from studies using identical kinase constructs.
  • Crystallography : Compare binding modes to confirm steric/electronic effects.
  • Dose-response curves : Validate IC50 consistency across replicates .

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